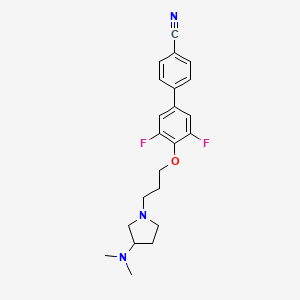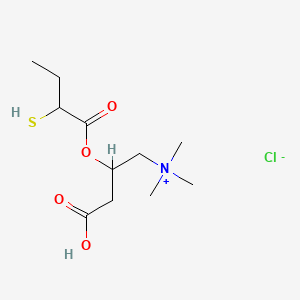
2-Mercaptobutyryl carnitine chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mercaptobutyryl carnitine chloride is a derivative of carnitine, a compound essential for the transport of fatty acids into mitochondria for β-oxidation This compound features a mercapto group (-SH) attached to the butyryl moiety, which imparts unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercaptobutyryl carnitine chloride typically involves the following steps:
Preparation of 2-Mercaptobutyric Acid: This can be synthesized through the thiolation of butyric acid using hydrogen sulfide in the presence of a catalyst.
Formation of 2-Mercaptobutyryl Chloride: The 2-mercaptobutyric acid is then converted to its acyl chloride derivative using thionyl chloride or oxalyl chloride.
Coupling with Carnitine: The 2-mercaptobutyryl chloride is reacted with carnitine in the presence of a base such as triethylamine to form 2-Mercaptobutyryl carnitine.
Formation of Chloride Salt: The final product is obtained by treating the compound with hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohol derivatives.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, or potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Disulfides: Formed through oxidation of the mercapto group.
Alcohol Derivatives: Resulting from reduction of the carbonyl group.
Thioesters: Produced via substitution reactions involving the mercapto group.
Applications De Recherche Scientifique
2-Mercaptobutyryl carnitine chloride has diverse applications in scientific research:
Biochemistry: Used to study fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential in treating metabolic disorders and mitochondrial diseases.
Industry: Utilized in the production of specialized biochemical reagents and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Mercaptobutyryl carnitine chloride involves its role in fatty acid transport and metabolism. The compound facilitates the transport of fatty acids into mitochondria, where they undergo β-oxidation to produce energy. The mercapto group may also interact with various enzymes and proteins, modulating their activity and influencing metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carnitine: The parent compound, essential for fatty acid transport.
Acetylcarnitine: A derivative involved in acetyl group transport.
Propionylcarnitine: Participates in the metabolism of odd-chain fatty acids.
Butyrylcarnitine: Similar to 2-Mercaptobutyryl carnitine but lacks the mercapto group.
Uniqueness
2-Mercaptobutyryl carnitine chloride is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other carnitine derivatives and expands its utility in research and therapeutic applications.
Propriétés
Numéro CAS |
83544-85-8 |
|---|---|
Formule moléculaire |
C11H22ClNO4S |
Poids moléculaire |
299.82 g/mol |
Nom IUPAC |
[3-carboxy-2-(2-sulfanylbutanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO4S.ClH/c1-5-9(17)11(15)16-8(6-10(13)14)7-12(2,3)4;/h8-9H,5-7H2,1-4H3,(H-,13,14,17);1H |
Clé InChI |
DPBOGAGZYWBHIY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OC(CC(=O)O)C[N+](C)(C)C)S.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


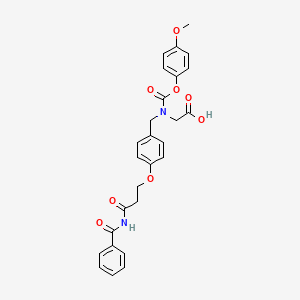

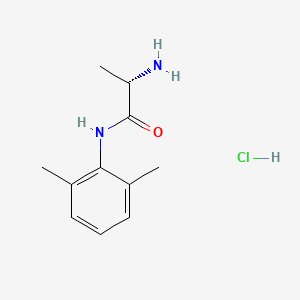
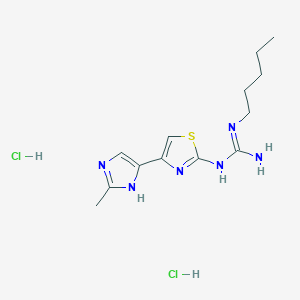
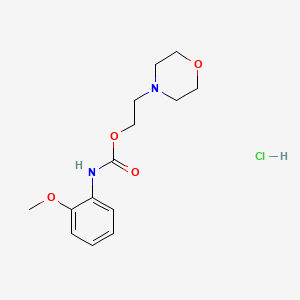

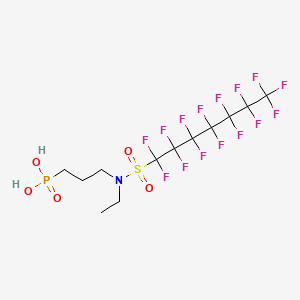
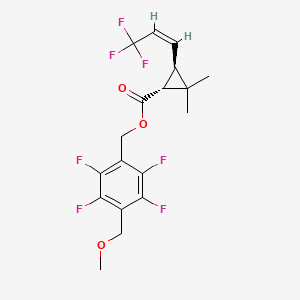
![(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B12771148.png)



